ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
Trifluoromethylated pyrroles: These compounds share the pyrrole ring structure and trifluoromethyl group, making them chemically similar.
Uniqueness
Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLPDQUSSTVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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